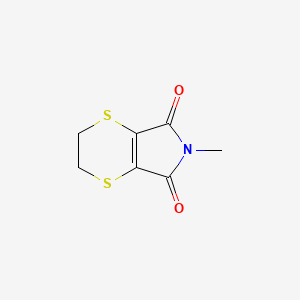
6H-p-DITHIINO(2,3-c)PYRROLE-5,7-DIONE, 2,3,5,7-TETRAHYDRO-6-METHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-p-DITHIINO(2,3-c)PYRROLE-5,7-DIONE, 2,3,5,7-TETRAHYDRO-6-METHYL- is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-p-DITHIINO(2,3-c)PYRROLE-5,7-DIONE, 2,3,5,7-TETRAHYDRO-6-METHYL- typically involves multiple stepsSubsequent steps involve the formation of pyrazole through the reaction between α,β-alkynyls and hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization using sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar multi-step synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of each reaction step.
Chemical Reactions Analysis
Types of Reactions
6H-p-DITHIINO(2,3-c)PYRROLE-5,7-DIONE, 2,3,5,7-TETRAHYDRO-6-METHYL- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
6H-p-DITHIINO(2,3-c)PYRROLE-5,7-DIONE, 2,3,5,7-TETRAHYDRO-6-METHYL- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 6H-p-DITHIINO(2,3-c)PYRROLE-5,7-DIONE, 2,3,5,7-TETRAHYDRO-6-METHYL- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 6-CHLOROMETHYL-2,3-DIHYDRO-(1,4)DITHIINO(2,3-C)PYRROLE-5,7-DIONE
- 6-PHENYL-2,3-DIHYDRO-(1,4)DITHIINO(2,3-C)PYRROLE-5,7-DIONE
- 6-(2-METHOXY-PHENYL)-2,3-DIHYDRO-(1,4)DITHIINO(2,3-C)PYRROLE-5,7-DIONE
Uniqueness
6H-p-DITHIINO(2,3-c)PYRROLE-5,7-DIONE, 2,3,5,7-TETRAHYDRO-6-METHYL- is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms within its heterocyclic structure. This unique combination of elements and structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
34419-05-1 |
|---|---|
Molecular Formula |
C7H7NO2S2 |
Molecular Weight |
201.3 g/mol |
IUPAC Name |
6-methyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione |
InChI |
InChI=1S/C7H7NO2S2/c1-8-6(9)4-5(7(8)10)12-3-2-11-4/h2-3H2,1H3 |
InChI Key |
INNXFNOPKIFUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)SCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)

![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpentyl] 3-methylbut-2-enoate](/img/structure/B14685344.png)
![1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14685351.png)
![triazanium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B14685359.png)


![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(decyloxy)phenyl]methylene]-](/img/structure/B14685380.png)

![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)
